N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C10H12F3N5 |
|---|---|
Molecular Weight |
259.23 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(2-fluoroethyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H12F3N5/c11-2-4-17-7-8(5-16-17)14-6-9-1-3-15-18(9)10(12)13/h1,3,5,7,10,14H,2,4,6H2 |
InChI Key |
GIHRLHOVYSFQCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)C(F)F)CNC2=CN(N=C2)CCF |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Dielectrophiles
The 2-fluoroethyl-substituted pyrazole is typically synthesized via [3+2] cycloaddition between hydrazines and 1,3-dielectrophiles. A representative protocol involves:
Reagents :
-
2-Fluoroethylhydrazine (1.2 eq)
-
Ethyl 3-ethoxyacrylate (1.0 eq)
-
Solvent: Ethanol, reflux (80°C, 12 h)
Mechanism :
-
Hydrazine attacks the β-carbon of the α,β-unsaturated ester, forming a hydrazone intermediate.
Yield : 68–72% after column chromatography (SiO₂, hexane/EtOAc 4:1).
Direct Fluorination of Preformed Pyrazoles
An alternative approach involves post-synthetic fluorination:
Procedure :
-
Synthesize 1-(2-hydroxyethyl)-1H-pyrazol-4-amine via cyclocondensation.
-
Treat with diethylaminosulfur trifluoride (DAST, 1.5 eq) in DCM at 0°C → RT (6 h).
Key Data :
| Parameter | Value |
|---|---|
| Conversion | 92% (by ¹⁹F NMR) |
| Isolated Yield | 78% |
| Purity (HPLC) | >99% |
This method avoids handling volatile fluoroethylamines but requires careful control of exothermic fluorination.
Synthesis of 1-(Difluoromethyl)-1H-pyrazol-5-carbaldehyde
Trifluoromethylhydrazine-Based Cyclization
Recent advances utilize di-Boc-trifluoromethylhydrazine (DTFH) as a stable precursor:
-
React DTFH (1.0 eq) with glutaraldehyde (1.1 eq) in DCM.
-
Add trifluoroacetic acid (TFA, 3.0 eq) to remove Boc groups and promote cyclization.
-
Oxidize the resulting alcohol to aldehyde using MnO₂ (2.0 eq).
Optimization Insights :
-
Solvent : DCM suppresses des-CF₃ side products (≤5% vs. 20–30% in THF).
-
Acid Strength : TFA > TsOH > HCl for cyclization efficiency.
Difluoromethylation via Halogen Exchange
A scalable industrial method employs halogen-difluoromethyl exchange:
Steps :
-
Prepare 1-(chloromethyl)-1H-pyrazol-5-carbaldehyde via Vilsmeier-Haack reaction.
-
Treat with anhydrous KF (3.0 eq) in DMF at 120°C (24 h).
Challenges :
-
Competing dehydrohalogenation forms vinyl fluoride byproducts (15–20%).
-
Mitigation: Add 18-crown-6 (0.1 eq) to enhance fluoride nucleophilicity.
Performance :
| Metric | Value |
|---|---|
| Conversion | 85% |
| Selectivity | 72% |
| Isolated Yield | 58% |
Coupling Strategies for Final Assembly
Reductive Amination
Conditions :
-
Intermediate A (1.0 eq), Intermediate B (1.2 eq)
-
NaBH₃CN (1.5 eq), MeOH, 0°C → RT, 12 h
Advantages :
-
Mild conditions preserve acid-sensitive difluoromethyl group.
-
Amenable to scale-up (>100 g batches).
Limitations :
-
Over-reduction of aldehyde to alcohol (8–12%).
-
Requires excess aldehyde (1.2–1.5 eq) for >90% conversion.
Nucleophilic Substitution
Alternative for base-stable intermediates:
Procedure :
-
Convert Intermediate B to mesylate (MsCl, Et₃N, DCM).
-
React with Intermediate A (1.1 eq) in DMF at 60°C (6 h).
Comparison Table :
| Parameter | Reductive Amination | Nucleophilic Substitution |
|---|---|---|
| Yield | 82% | 75% |
| Purity | 96% | 89% |
| Byproducts | Alcohol (8%) | Elimination (15%) |
| Scalability | Excellent | Moderate |
Industrial-Scale Optimization
Continuous Flow Synthesis
To address thermal instability of fluoroethyl intermediates:
Reactor Design :
-
Microfluidic system (0.5 mm ID tubing)
-
Residence time: 3 min at 100°C
Benefits :
Purification via Crystallization
Solvent Screening :
| Solvent System | Purity Post-Crystallization |
|---|---|
| EtOAc/Heptane (1:3) | 99.1% |
| MeOH/Water (4:1) | 97.8% |
Crystallization in EtOAc/heptane removes residual fluorinated impurities (<0.5% total).
Emerging Methodologies
Photoredox-Mediated Coupling
A 2024 protocol uses [Ru(bpy)₃]²⁺ as a catalyst under blue light (450 nm):
Reaction :
Chemical Reactions Analysis
Types of Reactions
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while reduction may produce fully hydrogenated pyrazole rings.
Scientific Research Applications
Medicinal Chemistry
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine has shown potential in various therapeutic areas:
- Anticancer Activity : Research indicates that compounds with similar pyrazole structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have been evaluated for their ability to inhibit tumor growth in various cancer cell lines, showing promising results in terms of percent growth inhibition (PGI) .
- Anti-inflammatory Properties : The compound's structure suggests potential interactions with cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Compounds that inhibit these enzymes can lead to anti-inflammatory effects, making this compound a candidate for further investigation in treating inflammatory diseases .
Biochemical Research
The unique molecular configuration allows for:
- Molecular Docking Studies : Computational methods such as molecular docking simulations can be employed to predict the binding affinity of this compound to various biological targets. This approach helps in understanding the mechanism of action and optimizing the structure for enhanced efficacy .
- In Silico Bioactivity Evaluation : The use of density functional theory (DFT) to analyze the electronic properties and reactivity of similar pyrazole derivatives has been documented. Such studies can provide insights into how modifications to the compound might influence its biological activity .
Case Study 1: Anticancer Activity Assessment
A study evaluated several pyrazole derivatives, including those with difluoromethyl substitutions, against various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation significantly, suggesting their potential as anticancer agents. The study highlighted specific derivatives that showed over 80% PGI against certain cancer types .
Case Study 2: Inhibition of COX Enzymes
Research focusing on the anti-inflammatory properties of pyrazole derivatives demonstrated that compounds structurally similar to this compound effectively inhibited COX enzymes. This inhibition was linked to reduced inflammatory markers in vitro, supporting the compound's potential therapeutic applications .
Mechanism of Action
The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Structural Analogues with Difluoromethyl and Fluoroalkyl Substituents
Analogues with Varying Heterocyclic Cores
Pharmacologically Active Pyrazole Derivatives
Key Findings and Implications
Fluorine Impact: The difluoromethyl and fluoroethyl groups in the target compound enhance metabolic stability and membrane permeability compared to non-fluorinated analogues (e.g., propyl or methyl substituents in ).
Heterocyclic Diversity : Replacement of one pyrazole with a thiadiazole (e.g., ) or pyrimidine (e.g., ) alters electronic properties and binding affinity, suggesting tunability for specific biological targets.
Steric and Hydrophobic Effects : Bulky substituents (e.g., 1,3-dimethyl in ) may hinder target engagement, whereas smaller fluoroalkyl groups optimize steric compatibility.
Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for drug delivery.
Biological Activity
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine is a novel compound with significant potential in medicinal chemistry, particularly due to its pyrazole structure, which has been associated with a variety of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 1855910-58-5
- Molecular Formula : C11H15ClF3N5
- Molecular Weight : 309.72 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.
1. Anti-inflammatory Activity
Research indicates that compounds with a pyrazole nucleus can inhibit key inflammatory pathways. Specifically, the compound has shown promise in inhibiting the p38 MAPK pathway, which is crucial in the production of pro-inflammatory cytokines such as TNF-alpha. In vitro studies demonstrated that derivatives of this compound significantly reduced LPS-induced TNF-alpha release in cellular models, suggesting a mechanism for its anti-inflammatory effects .
2. Anticancer Activity
The compound's anticancer properties have been evaluated against various cancer cell lines. Notably, it exhibited significant cytotoxic effects on HeLa (cervical cancer) and HepG2 (liver cancer) cells. The mean growth inhibition percentages were reported at 54.25% and 38.44%, respectively, indicating selective toxicity towards cancerous cells while sparing normal fibroblasts .
The proposed mechanism of action for this compound involves the inhibition of specific kinases involved in cell signaling pathways related to inflammation and cell proliferation. The interaction with p38 MAPK suggests that this compound may modulate inflammatory responses and tumor growth through kinase inhibition.
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives often depends on their structural modifications. The presence of difluoromethyl and fluoroethyl groups enhances the lipophilicity and bioavailability of the compound, which may contribute to its pharmacological efficacy .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line | Growth Inhibition (%) | Reference |
|---|---|---|---|
| Anti-inflammatory | LPS-stimulated cells | Significant reduction in TNF-alpha release | |
| Anticancer | HeLa | 54.25% | |
| Anticancer | HepG2 | 38.44% |
Case Studies
In a recent study focusing on pyrazole derivatives, compounds structurally similar to this compound were tested for their ability to inhibit cancer cell proliferation and inflammatory responses. The results demonstrated that modifications at the pyrazole ring significantly influenced biological outcomes, reinforcing the importance of structure in drug design .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine?
Answer:
Synthesis typically involves a multi-step approach:
- Step 1 : Construct the pyrazole core via cyclization of 1,3-diketones with hydrazine derivatives, using fluorinated precursors (e.g., difluoromethylating agents) to introduce fluorinated substituents .
- Step 2 : Functionalize the pyrazole nitrogen atoms using alkylation or reductive amination. For example, the 2-fluoroethyl group can be introduced via nucleophilic substitution under inert conditions to minimize side reactions .
- Optimization : Use design of experiments (DoE) to optimize reaction parameters (temperature, solvent, stoichiometry). Fractional factorial designs are effective for identifying critical variables affecting yield and purity .
Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns and fluorine coupling interactions (e.g., splitting from difluoromethyl groups) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns consistent with fluorine content .
- Chromatography : HPLC with UV/Vis or MS detection to assess purity, especially for detecting residual fluorinated intermediates .
- Elemental Analysis : Validate C, H, N percentages against theoretical values (±0.3% tolerance) .
Advanced: How can computational chemistry guide the design of derivatives with enhanced biological activity?
Answer:
- Quantum Chemical Calculations : Use Gaussian 03 or similar software to calculate heat of formation (HOF) and predict detonation properties for energetic materials .
- Reaction Path Search : Apply quantum mechanics/molecular mechanics (QM/MM) to model reaction mechanisms, such as fluorination or cyclization steps, and identify transition states .
- Docking Studies : For drug development, simulate interactions with target enzymes (e.g., kinases) using AutoDock Vina. Prioritize derivatives with improved binding affinity scores .
Advanced: How should researchers resolve discrepancies between computational predictions and experimental biological activity data?
Answer:
- Data Validation : Re-examine computational parameters (e.g., solvent models, protonation states) to ensure alignment with experimental conditions .
- Feedback Loops : Integrate experimental results (e.g., IC₅₀ values) into machine learning models to refine predictive algorithms .
- Orthogonal Assays : Confirm activity using alternative methods (e.g., SPR for binding kinetics vs. cell-based assays) to rule out assay-specific artifacts .
Advanced: What crystallographic refinement protocols are critical for resolving structural ambiguities in fluorine-containing derivatives?
Answer:
- Disordered Atoms : Use SHELXL’s PART and AFIX commands to model disordered fluorine atoms. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry .
- High-Resolution Data : Collect data at low temperature (100 K) to minimize thermal motion artifacts. Anisotropic refinement is essential for fluorine atoms .
- Validation Tools : Check ADDSYM in PLATON to detect missed symmetry and verify hydrogen bonding networks involving fluorine .
Advanced: How can thermal stability analysis inform experimental reproducibility in high-temperature applications?
Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under inert and oxidative atmospheres. For example, fluorinated pyrazoles often decompose above 170°C, but kinetics vary with substituents .
- Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic events. Use heating rates ≤5°C/min to avoid missing intermediate steps .
- Isothermal Studies : Conduct long-term stability tests at target temperatures (e.g., 100°C for 24 hours) to assess practical handling conditions .
Basic: What are the key considerations for scaling up the synthesis of this compound while maintaining yield?
Answer:
- Solvent Selection : Use DMF or DMSO for solubility but transition to greener solvents (e.g., ethanol/water mixtures) in later stages to simplify purification .
- Flow Chemistry : For exothermic steps (e.g., fluorination), continuous flow systems improve heat dissipation and reproducibility .
- In-Process Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track reaction progress in real time .
Advanced: What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?
Answer:
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based) to separate enantiomers .
- Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) to induce stereoselectivity .
- Crystallization-Induced Diastereomer Resolution : Introduce a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts with distinct solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
